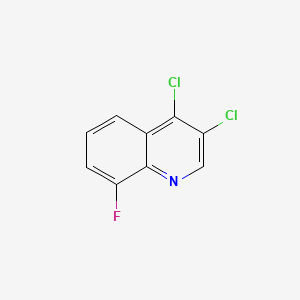

3,4-Dichloro-8-fluoroquinoline

Übersicht

Beschreibung

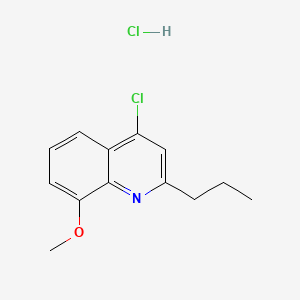

3,4-Dichloro-8-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It is a solid substance and is usually available for purchase from chemical suppliers .

Molecular Structure Analysis

The molecular weight of 3,4-Dichloro-8-fluoroquinoline is 216.04 . The SMILES string representation of its structure is ClC1=C(Cl)C=NC(C1=CC=C2)=C2F .

Physical And Chemical Properties Analysis

3,4-Dichloro-8-fluoroquinoline is a solid substance . More detailed physical and chemical properties were not found in the available resources.

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

3,4-Dichloro-8-fluoroquinoline serves as a crucial intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of 8-Fluoro-3,4-dihydroisoquinoline, which is a key intermediate for further transformations into 1-substituted 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are potential candidates for central nervous system drug development due to their unique structural properties (Hargitai et al., 2018).

Antibacterial Applications

Research has shown that derivatives of 3,4-Dichloro-8-fluoroquinoline exhibit potent antibacterial activities. A study highlighted the synthesis of an 8-chloroquinolone derivative that showed significant potency against both Gram-positive and Gram-negative bacteria, surpassing trovafloxacin in effectiveness against specific strains (Kuramoto et al., 2003).

Material Science and Corrosion Detection

In materials science, 3,4-Dichloro-8-fluoroquinoline derivatives have been explored for corrosion detection. 8-Hydroxyquinoline, a related compound, was incorporated into epoxy coatings to detect corrosion in metal structures through fluorescence turn-on mechanism upon reaction with Fe2+/Fe3+ ions produced during the anodic reaction, demonstrating the potential of quinoline derivatives in monitoring and protecting infrastructure (Roshan et al., 2018).

Molecular Recognition and Chemosensors

The structural versatility of 3,4-Dichloro-8-fluoroquinoline and its derivatives makes them suitable for developing chemosensors. These compounds have been used to create sensors for metal ions due to their ability to form complexes with metals, which can be utilized in environmental monitoring, biochemical assays, and medical diagnostics. For example, an 8-hydroxyquinoline derivative demonstrated selective fluoroionophoric properties towards Hg2+ ions, showcasing its potential in detecting hazardous materials (Moon et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of 3,4-Dichloro-8-fluoroquinoline are bacterial enzymes DNA topoisomerase IV and DNA gyrase . These enzymes are involved in bacterial DNA replication .

Mode of Action

3,4-Dichloro-8-fluoroquinoline interacts with its targets by inhibiting the function of these enzymes . This inhibition is a two-step process . The compound binds to these enzymes and prevents them from carrying out their role in DNA replication, leading to the death of the bacterial cell .

Biochemical Pathways

The biochemical pathways affected by 3,4-Dichloro-8-fluoroquinoline are those involved in bacterial DNA replication . By inhibiting DNA topoisomerase IV and DNA gyrase, the compound disrupts these pathways, preventing the bacteria from replicating their DNA and thus inhibiting their growth .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which 3,4-dichloro-8-fluoroquinoline belongs, are generally known to have good oral bioavailability and are widely distributed in the body .

Result of Action

The result of the action of 3,4-Dichloro-8-fluoroquinoline is the inhibition of bacterial growth . By preventing the bacteria from replicating their DNA, the compound effectively stops the bacteria from proliferating .

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-dichloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOOTOZCRFUTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671173 | |

| Record name | 3,4-Dichloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-8-fluoroquinoline | |

CAS RN |

1204811-28-8 | |

| Record name | 3,4-Dichloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)

![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)